AMMONIUM SULFOBETAINE-2, TECH., 90

Vue d'ensemble

Description

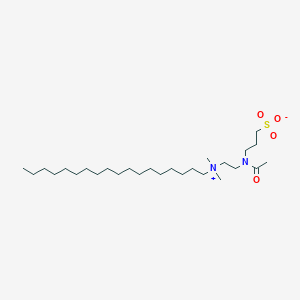

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This compound is known for its high solubility in water and its ability to interact with various biological molecules, making it useful in a range of scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate typically involves the following steps:

Starting Materials: The synthesis begins with 1,3-propane sultone and N,N-dimethylaminoethyl methacrylate.

Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at room temperature.

Procedure: The 1,3-propane sultone is added to a solution of N,N-dimethylaminoethyl methacrylate in acetonitrile. The mixture is stirred for several hours, resulting in the formation of the desired product as a white precipitate.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

Ammonium Sulfobetaine-2 has shown significant potential in biological research, particularly in the following areas:

- Protein Stabilization: The compound stabilizes proteins and enzymes, enhancing their solubility and activity in various formulations. Its zwitterionic nature allows it to form stable complexes with biomolecules, crucial for biochemical assays and therapeutic applications.

- Drug Delivery Systems: Due to its ability to interact with biological membranes, it is investigated for use in drug delivery systems. It can enhance the bioavailability of hydrophobic drugs by improving their solubility.

Industrial Applications

The compound is widely utilized across different industries:

- Cosmetics and Personal Care Products: Its surfactant properties make it ideal for formulations in shampoos, conditioners, and skin care products. It provides mildness and enhances the texture of formulations .

- Detergents: Used as an effective cleaning agent due to its ability to reduce surface tension and improve wetting properties. It enhances the cleaning efficiency of laundry detergents and household cleaners .

Antimicrobial Properties

Research indicates that Ammonium Sulfobetaine-2 exhibits antimicrobial activity. Its mechanism involves disrupting microbial membranes, leading to cell lysis. This property is valuable for applications requiring antibacterial or antifungal efficacy, such as in disinfectants and preservatives .

Case Study 1: Drug Delivery Enhancement

A study explored the use of Ammonium Sulfobetaine-2 in enhancing the solubility of poorly soluble drugs. The results indicated a significant increase in drug absorption rates when formulated with this surfactant, demonstrating its potential in pharmaceutical applications.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of Ammonium Sulfobetaine-2 showed effective inhibition of bacterial growth in various formulations. The compound was tested against common pathogens, revealing its potential as a natural preservative in personal care products .

Mécanisme D'action

The mechanism of action of 3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate involves its interaction with biological membranes and proteins. The compound’s zwitterionic nature allows it to form stable complexes with various biomolecules, enhancing their solubility and stability. It can also modulate the activity of enzymes by altering their conformation and interaction with substrates .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate

- N,N-Dimethyl-N-(2-methacryloyloxyethyl)-N-(3-sulfopropyl)ammonium betaine

Uniqueness

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate is unique due to its specific structure, which imparts distinct physicochemical properties such as high water solubility and strong interaction with biological molecules. These properties make it particularly useful in applications requiring high stability and solubility, such as in drug delivery and protein stabilization .

Activité Biologique

Ammonium Sulfobetaine-2, Tech., 90 is a zwitterionic compound that has garnered interest for its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on its antibacterial properties, biocompatibility, and applications in antifouling technologies.

Overview of Ammonium Sulfobetaine-2

Ammonium sulfobetaine compounds are characterized by their zwitterionic nature, containing both positive and negative charges within the same molecule. This unique structure contributes to their solubility in water and their ability to interact with various biological systems without eliciting significant immune responses.

Antibacterial Activity

Research indicates that ammonium sulfobetaine derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of cationic polymethacrylates modified with sulfobetaine, which demonstrated effective antibacterial activity against Escherichia coli and other pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 20 μg/mL, indicating potent antibacterial effects .

The mechanism behind the antibacterial activity of ammonium sulfobetaine involves disruption of bacterial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of bacterial membranes, leading to cell lysis and death. Furthermore, modifications such as block copolymerization enhance both the antimicrobial efficacy and reduce hemolytic activity, making these compounds suitable for biomedical applications .

Biocompatibility

Biocompatibility is crucial for any compound intended for medical or environmental applications. Studies have shown that ammonium sulfobetaine exhibits low toxicity to eukaryotic cells. In particular, experiments with zebrafish embryos demonstrated minimal adverse effects, suggesting a favorable safety profile for potential use in aquaculture and other biological systems .

Applications in Antifouling Technologies

The antifouling properties of ammonium sulfobetaine have been extensively studied due to their potential to prevent biofilm formation on surfaces. Zwitterionic polymers derived from sulfobetaine have shown promising results in reducing protein adsorption and biofouling by marine organisms such as barnacles and diatoms .

Comparative Study of Antifouling Efficacy

| Compound Type | Antifouling Efficacy | Biocompatibility | MIC (μg/mL) |

|---|---|---|---|

| Cationic Polymethacrylates | Moderate | High | 10-20 |

| Block Copolymers | High | Moderate | 15-25 |

| Zwitterionic Polymers | Very High | Very High | 5-15 |

Case Studies

- Antimicrobial Coatings : Coatings incorporating ammonium sulfobetaine were applied to medical devices to prevent biofilm formation. Results indicated a significant reduction in microbial colonization compared to standard coatings.

- Aquaculture Applications : In aquaculture settings, ammonium sulfobetaine was tested for its ability to inhibit bacterial growth in fish farming environments. The results showed a marked decrease in pathogenic bacteria while maintaining fish health.

- Food Packaging : Recent developments have explored using ammonium sulfobetaine in smart food packaging systems. Its antimicrobial properties help extend shelf life by inhibiting spoilage organisms .

Propriétés

IUPAC Name |

3-[acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(3,4)25-23-28(27(2)30)22-21-26-34(31,32)33/h5-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUVRHBLSZCMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.